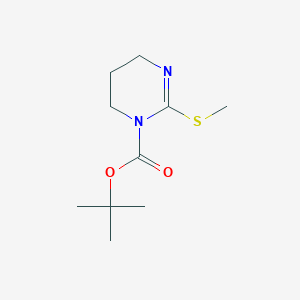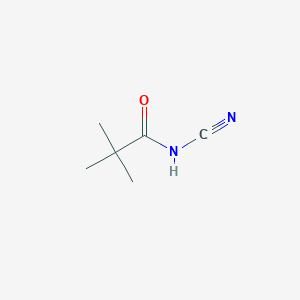![molecular formula C7H4N4 B15244493 [1,2,4]Triazolo[1,5-A]pyridine-2-carbonitrile](/img/structure/B15244493.png)
[1,2,4]Triazolo[1,5-A]pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,4]Triazolo[1,5-A]pyridine-2-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered significant interest in medicinal and pharmaceutical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the notable methods for synthesizing [1,2,4]Triazolo[1,5-A]pyridine-2-carbonitrile involves a microwave-mediated, catalyst-free tandem reaction. This method uses enaminonitriles and benzohydrazides, undergoing a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . The reaction is performed under microwave irradiation, resulting in good-to-excellent yields .
Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 . More environmentally friendly oxidizers like PIFA (PhI(OCOCF3)2) and I2/KI have also been used .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and eco-friendly approaches. The microwave-mediated method mentioned earlier is particularly suitable for industrial applications due to its efficiency and broad substrate scope . Additionally, mechanochemical methods using azinium-N-imines and nitriles in the presence of copper acetate have been developed for large-scale production .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-A]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: Oxidative cyclization using oxidizers like NaOCl and MnO2.
Reduction: Reduction reactions involving hydrazine derivatives.
Substitution: Nucleophilic substitution reactions with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizers: NaOCl, Pb(OAc)4, MnO2, PIFA, I2/KI.
Nucleophiles: Enaminonitriles, benzohydrazides.
Catalysts: Copper acetate for mechanochemical methods.
Major Products
The major products formed from these reactions include various substituted [1,2,4]Triazolo[1,5-A]pyridine derivatives, which exhibit significant biological activities .
Scientific Research Applications
[1,2,4]Triazolo[1,5-A]pyridine-2-carbonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[1,5-A]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2 . These interactions lead to various biological effects, including anti-inflammatory and anti-proliferative activities .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-A]pyrimidine: Similar in structure but differs in the position of nitrogen atoms.
Pyrazolo[3,4-d]pyrimidine: Another nitrogen-containing heterocycle with distinct biological activities.
Pyrazolo[4,3-e][1,2,4]Triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
Uniqueness
Its ability to act as an inverse agonist and enzyme inhibitor sets it apart from other similar compounds .
Properties
Molecular Formula |
C7H4N4 |
|---|---|
Molecular Weight |
144.13 g/mol |
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H4N4/c8-5-6-9-7-3-1-2-4-11(7)10-6/h1-4H |
InChI Key |
QESMMNMVIAKTEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol](/img/structure/B15244418.png)
![Methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B15244428.png)
![1-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-1,3-dimethylthiourea](/img/structure/B15244431.png)


![2-[3-(3-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15244445.png)







